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molecular formula C8H6FNO3 B8521250 Methyl 3-fluoro-2-formylisonicotinate

Methyl 3-fluoro-2-formylisonicotinate

Cat. No. B8521250
M. Wt: 183.14 g/mol
InChI Key: JNQUVDALZQUHDD-UHFFFAOYSA-N
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Patent
US08933085B2

Procedure details

Ozone was bubbled through a solution of methyl 3-fluoro-2-vinylisonicotinate (1.4 g, 7.73 mmol, from Step 2) in methylene chloride (100 mL) at −78° C. until the blue color of excess ozone persisted. Nitrogen was bubbled through the solution for 1 minute to purge excess ozone and then triphenylphosphine (3.9 g, 15 mmol) was added and the solution was warmed to room temperature and stirred overnight. The compound was dry loaded onto silica gel. Flash chromatography eluting with 40% ethyl acetate in hexanes afforded product (0.8 g, 57%) as an off-white crystalline solid. 1H NMR (300 MHz, CDCl3): δ 10.27 (s, 1H), 8.73 (d, 1H), 8.01 (dd, 1H), 4.01 (s, 3H).
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[O+][O-].[F:4][C:5]1[C:14]([CH:15]=C)=[N:13][CH:12]=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[F:4][C:5]1[C:14]([CH:15]=[O:1])=[N:13][CH:12]=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Name
Quantity
1.4 g
Type
reactant
Smiles
FC1=C(C(=O)OC)C=CN=C1C=C
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nitrogen was bubbled through the solution for 1 minute
Duration
1 min
CUSTOM
Type
CUSTOM
Details
to purge excess ozone
CUSTOM
Type
CUSTOM
Details
The compound was dry
WASH
Type
WASH
Details
Flash chromatography eluting with 40% ethyl acetate in hexanes afforded product (0.8 g, 57%) as an off-white crystalline solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=C(C(=O)OC)C=CN=C1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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